2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid
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Overview
Description
2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[310]hexanyl]acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines.
Introduction of Functional Groups: The aminomethyl and acetic acid groups are introduced through subsequent functionalization reactions, which may involve the use of protecting groups and selective deprotection steps to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Its derivatives may find use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate hydrate
Uniqueness
2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[310]hexanyl]acetic acid is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid |
InChI |
InChI=1S/C11H19NO2/c1-10(2)7-3-4-11(6-12,9(7)10)5-8(13)14/h7,9H,3-6,12H2,1-2H3,(H,13,14)/t7-,9+,11+/m0/s1 |
InChI Key |
QDAFOWRBCRPETR-JVUFJMBOSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@](CC2)(CC(=O)O)CN)C |
Canonical SMILES |
CC1(C2C1C(CC2)(CC(=O)O)CN)C |
Origin of Product |
United States |
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